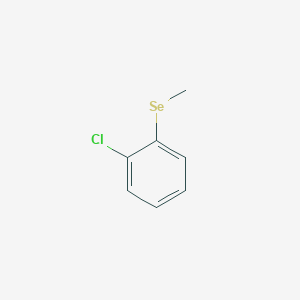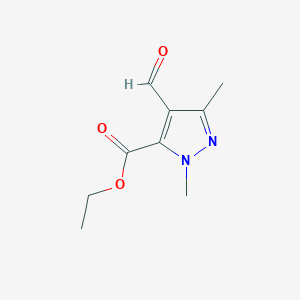
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene
描述
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is a chemical compound that belongs to the family of fluorene derivatives This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two hydroxyphenyl groups at the 9 position of the fluorene core
作用机制
Target of Action
It’s known that this compound is a key intermediate in the synthesis of various polymers and organic electronic devices .
Mode of Action
The compound is synthesized through the condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene .
Biochemical Pathways
The compound is a crucial intermediate in the synthesis of various materials with high thermal stability and good optical properties .
Pharmacokinetics
The compound’s high conversion rate and selectivity in its synthesis suggest it may have favorable bioavailability .
Result of Action
The result of the action of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is the production of materials with high thermal stability and good optical properties . These materials are used in the manufacture of products such as epoxy resin, polycarbonate, and acrylic resin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of BFILs as catalysts in the synthesis of the compound is considered a green approach, as these catalysts are easier to recycle compared to traditional catalysts . Furthermore, the compound’s vapor pressure has been measured using the Knudsen effusion method, suggesting that it may be influenced by temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with phenol in the presence of a strong acidic catalyst. The reaction conditions often include the use of bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate the conversion of 9-fluorenone to the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of recyclable catalysts and green solvents, such as functionalized ionic liquids, is preferred to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions: 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated fluorene derivatives.
Substitution: Alkylated or arylated fluorene derivatives.
科学研究应用
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of high-performance materials, such as epoxy resins, polycarbonates, and organic light-emitting diodes (OLEDs)
相似化合物的比较
9,9-Bis(4-hydroxyphenyl)fluorene: Lacks the bromine atoms, resulting in different reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Contains methyl groups instead of hydroxyphenyl groups, affecting its chemical behavior and uses.
2,7-Dihydroxy-9,9-bis(4-hydroxyphenyl)fluorene: Has additional hydroxy groups, leading to distinct properties and applications
Uniqueness: 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is unique due to the presence of both bromine and hydroxyphenyl groups, which confer specific reactivity and versatility in various chemical reactions and applications .
属性
IUPAC Name |
4-[2,7-dibromo-9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2O2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZINZLHCBTJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621597 | |
| Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169169-89-5 | |
| Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B3048358.png)

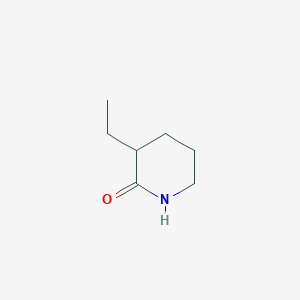
![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)
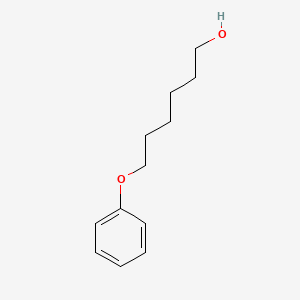

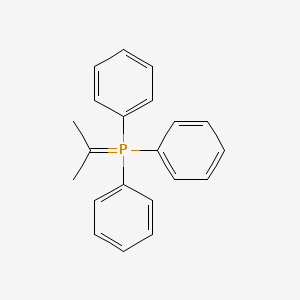
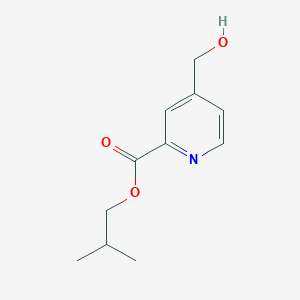
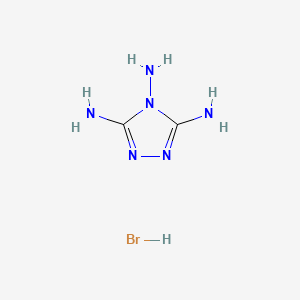
![tert-butyl rac-[(2R,4R)-2-methyl-4-piperidinyl]carbamate](/img/structure/B3048363.png)
